molecular formula C9H8BrN3O B2731638 3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one CAS No. 2402830-48-0

3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one

Cat. No.: B2731638
CAS No.: 2402830-48-0
M. Wt: 254.087
InChI Key: MLZBFCSWGVIMGI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one is a heterocyclic compound featuring a triazole ring substituted with a bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with acetic anhydride and methyl isocyanate. The reaction is carried out under reflux conditions, leading to the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Oxidation: Oxidized forms of the triazole ring.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one is unique due to its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties

Biological Activity

3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Chemical Structure and Synthesis

This compound (CAS No. 2402830-48-0) features a triazole ring with a bromophenyl and a methyl group. The synthesis typically involves the cyclization of 4-bromobenzohydrazide with acetic anhydride and methyl isocyanate under reflux conditions, leading to the formation of the triazole ring.

Antimicrobial Properties

Research indicates that compounds related to 1,2,4-triazoles exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit various pathogens. In particular, this compound has been evaluated for its potential against Mycobacterium tuberculosis and other bacterial strains .

Table 1: Antimicrobial Activity of this compound

PathogenInhibition MethodIC50 Value (µM)
Mycobacterium tuberculosisDprE1 inhibition assay2.2 ± 0.1
Fusarium Wilt (race 4)Mycelium growth rate testEC50: Not specified
Colletotrichum gloeosporioidesMycelium growth rate testEC50: Not specified

The compound's mechanism of action may involve interaction with specific enzymes or receptors, which modulates their activity through hydrogen bonding and π-π interactions.

Toxicity Profile

Toxicity studies have demonstrated that intragastric administration of related compounds does not produce significant toxic effects in animal models. This suggests a favorable safety profile for further development in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often correlated with their structural features. The presence of the bromophenyl group enhances lipophilicity and may improve binding affinity to biological targets. Studies have indicated that modifications on the triazole ring can lead to variations in biological activity, highlighting the importance of SAR in drug design .

Case Studies

Case Study 1: Antitubercular Activity
A study focused on designing novel triazole-benzoxazole hybrids showed that certain derivatives exhibited potent inhibition against DprE1, a critical enzyme in the tuberculosis pathogen's survival. The study utilized molecular modeling to elucidate structure–activity relationships and identified key interactions necessary for effective binding .

Case Study 2: Antifungal Activity
Another investigation explored the antifungal properties of triazole derivatives against various fungal strains. The results indicated that specific substitutions on the triazole ring could significantly enhance antifungal potency .

Properties

IUPAC Name

3-(4-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZBFCSWGVIMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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